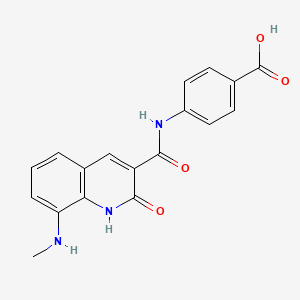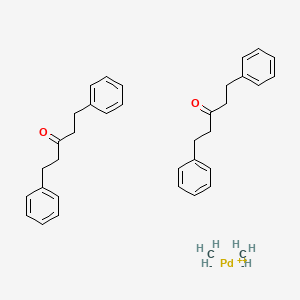
Axl-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-15 is a potent inhibitor of the Axl receptor tyrosine kinase, which is part of the TAM family of receptors. This compound has shown significant promise in cancer research due to its ability to inhibit Axl with high specificity and potency. Axl receptor tyrosine kinase plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion, making it a valuable target in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-15 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation to enhance the compound’s activity.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring consistency and purity. This typically requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures to produce the compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Axl-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Axl-IN-15 exerts its effects by inhibiting the Axl receptor tyrosine kinase. The mechanism involves:
Binding to the Receptor: this compound binds to the intracellular kinase domain of the Axl receptor, preventing its activation by its natural ligand, growth arrest-specific protein 6 (Gas6).
Inhibition of Phosphorylation: The binding of this compound prevents the autophosphorylation of the receptor, which is necessary for its activation.
Blocking Downstream Signaling: By inhibiting Axl activation, this compound blocks downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which are involved in cell survival, proliferation, and migration.
Vergleich Mit ähnlichen Verbindungen
Axl-IN-15 is compared with other similar compounds, such as:
Bemcentinib: Another Axl inhibitor with a different chemical structure but similar inhibitory activity.
Sitravatinib: A multi-kinase inhibitor that targets Axl along with other kinases like MET and VEGFR.
Dubermatinib: A selective Axl inhibitor with a different mechanism of action.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting Axl receptor tyrosine kinase. It exhibits a dissociation constant (K_i) and a half-maximal inhibitory concentration (IC50) of less than 1 nanomolar, making it one of the most potent Axl inhibitors available .
Conclusion
This compound is a highly potent and specific inhibitor of the Axl receptor tyrosine kinase, with significant potential in cancer research and therapy. Its unique properties and wide range of applications make it a valuable tool in the study and treatment of various cancers.
Eigenschaften
Molekularformel |
C26H32F3N9O3 |
|---|---|
Molekulargewicht |
575.6 g/mol |
IUPAC-Name |
4-[4-[[2-amino-5-(1-methylimidazol-4-yl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-6-(cyclopropylmethoxy)-N-[(2S)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2-carboxamide |
InChI |
InChI=1S/C26H32F3N9O3/c1-15(26(27,28)29)33-23(39)22-34-24(36-25(35-22)41-13-16-3-4-16)38-7-5-17(6-8-38)12-40-20-9-18(10-31-21(20)30)19-11-37(2)14-32-19/h9-11,14-17H,3-8,12-13H2,1-2H3,(H2,30,31)(H,33,39)/t15-/m0/s1 |
InChI-Schlüssel |
WKTLEPVJBGMJKC-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@@H](C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N |
Kanonische SMILES |
CC(C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


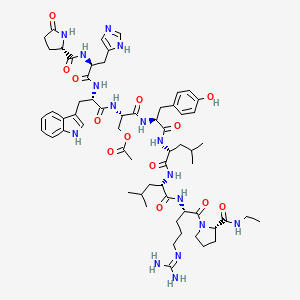
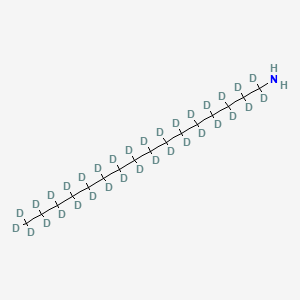

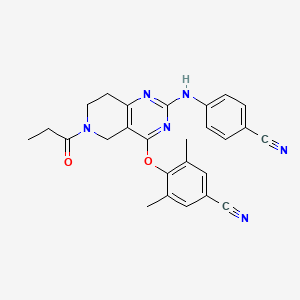
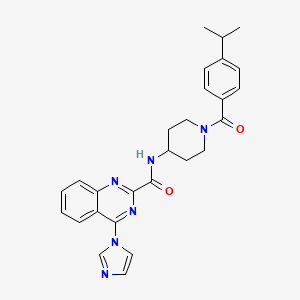

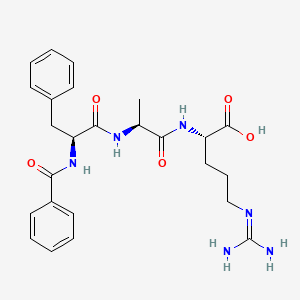
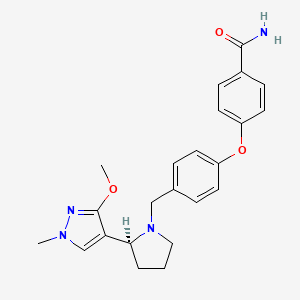
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
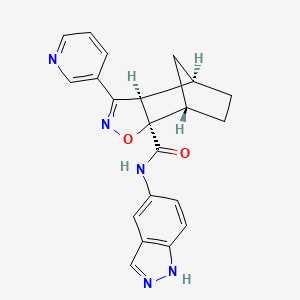
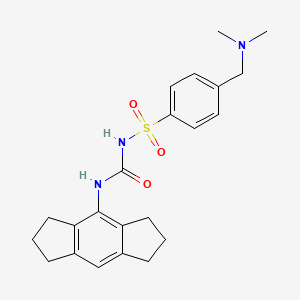
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
